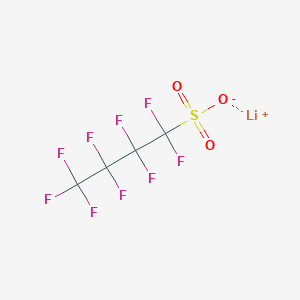
Lithium Nonafluoro-1-butanesulfonate
Vue d'ensemble
Description
Lithium Nonafluoro-1-butanesulfonate is a chemical compound with the molecular formula C4H2F9LiO3S. It is known for its high ionic conductivity and electrochemical stability, making it a valuable component in various applications, particularly in the field of energy storage and electrochemistry .
Mécanisme D'action
Target of Action
The primary target of Lithium Nonafluoro-1-butanesulfonate is the cathode-electrolyte interface in sulfonamide electrolytes . It plays a crucial role in stabilizing this interface, thereby enhancing the performance of rechargeable lithium metal batteries (RLMBs) .
Mode of Action
this compound acts as a co-salt and/or electrolyte additive in the solvent . It interacts with its targets by suppressing side reactions occurring at the cathode compartment . This is achieved through the preferential decompositions of the FNFSI− anion .
Biochemical Pathways
The compound affects the electrochemical pathways involved in the operation of RLMBs . By suppressing side reactions at the cathode, it promotes the stability of the cathode-electrolyte interface . This, in turn, enhances the overall performance of the batteries .
Pharmacokinetics
This suggests that it can be readily absorbed and distributed within the electrolyte solution .
Result of Action
The action of this compound results in the stabilization of the cathode-electrolyte interface . This leads to safer and high-performing RLMBs . It also suppresses the growth of lithium dendrites and reduces electrolyte consumption .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and humidity . It is recommended to store the compound under an inert atmosphere at room temperature . It should also be kept away from moisture as it is hygroscopic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium Nonafluoro-1-butanesulfonate can be synthesized by reacting nonafluoro-1-butanesulfonic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, followed by purification processes to obtain the desired product .
Industrial Production Methods: In industrial settings, the compound is often produced by dissolving nonafluoro-1-butanesulfonic acid in a suitable solvent and then adding lithium hydroxide. The mixture is stirred and heated to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium Nonafluoro-1-butanesulfonate primarily undergoes ionic dissociation in solution, making it an excellent electrolyte. It does not typically participate in oxidation or reduction reactions due to its stability .
Common Reagents and Conditions: The compound is often used in combination with solvents like propylene carbonate and 1,2-dimethoxyethane to form highly conductive electrolytes. These mixtures are prepared under controlled conditions to ensure optimal ionic conductivity .
Major Products Formed: The primary product formed from the dissociation of this compound is the lithium ion (Li+), which is crucial for its role as an electrolyte in lithium-ion batteries .
Applications De Recherche Scientifique
Lithium Nonafluoro-1-butanesulfonate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Lithium Trifluoromethanesulfonate: Similar in its use as an electrolyte but has a lower ionic conductivity compared to Lithium Nonafluoro-1-butanesulfonate.
Lithium Bis(trifluoromethanesulfonyl)imide: Known for its high thermal stability and ionic conductivity, making it another popular choice for electrolytes.
Uniqueness: this compound stands out due to its unique combination of high ionic conductivity and electrochemical stability. This makes it particularly suitable for applications requiring long-term stability and high performance, such as in advanced lithium-ion batteries .
Propriétés
IUPAC Name |
lithium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S.Li/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDFHMISXKDOJI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9LiO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635586 | |
| Record name | Lithium perfluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131651-65-5 | |
| Record name | Lithium perfluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | lithium perfluorobutanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)







![ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B137606.png)



![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)
